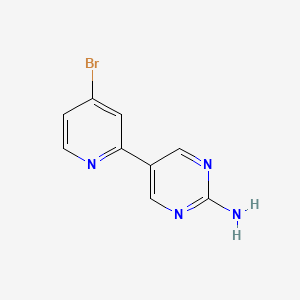

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine

Description

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a 4-bromopyridin-2-yl group and an amine group at position 2. This structure combines aromatic and halogenated motifs, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira), while the pyridine and pyrimidine moieties enable π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

Molecular Formula |

C9H7BrN4 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

5-(4-bromopyridin-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C9H7BrN4/c10-7-1-2-12-8(3-7)6-4-13-9(11)14-5-6/h1-5H,(H2,11,13,14) |

InChI Key |

RAKZCMUEIRNLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(4-Bromopyridin-2-yl)pyrimidin-2-amine typically involves the reaction of 4-bromopyridine-2-amine with a suitable pyrimidine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine-2-amine is reacted with a pyrimidine boronic acid under basic conditions . Another method involves the direct amination of 4-bromopyridine with a pyrimidine derivative in the presence of a suitable base and solvent .

Chemical Reactions Analysis

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory, antiviral, and anticancer compounds.

Chemical Biology: The compound is employed in the design of molecular probes for studying biological processes and pathways.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromopyridin-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of the bromine atom and nitrogen-containing rings allows for strong binding interactions with target proteins, influencing various biological pathways .

Comparison with Similar Compounds

Structural Analogues with Alkynyl Substituents

Compounds such as 5-(hex-1-ynyl)pyrimidin-2-amine and 5-(hept-1-ynyl)pyrimidin-2-amine () feature linear alkynyl chains at position 5. These derivatives are synthesized via Sonogashira coupling between 2-amino-5-iodopyrimidine and terminal alkynes. Key differences include:

- Physical Properties : Alkynyl derivatives exhibit lower molecular weights (e.g., C₁₁H₁₅N₃ for 29, MW = 190.13) and melting points (136–149 °C) compared to the bromopyridinyl analogue, which has higher molecular weight due to bromine and pyridine .

- Reactivity : Alkynyl groups enable click chemistry, whereas the bromine in the target compound facilitates Suzuki couplings for aryl functionalization.

| Compound | Substituent at C5 | Molecular Weight | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|

| 5-(Hept-1-ynyl)pyrimidin-2-amine | Hept-1-ynyl | 190.13 | 147–149 | Sonogashira Coupling |

| Target Compound | 4-Bromopyridin-2-yl | ~290.10* | Not reported | Suzuki Coupling (hypothesized) |

*Estimated based on C₉H₆BrN₅.

Aryl-Substituted Pyrimidin-2-amines

5-(4-Methoxyphenyl)pyrimidin-2-amine () and 5-(naphthalen-2-yl)pyrimidin-2-amine () highlight the impact of aryl groups:

- Electronic Effects : Methoxy groups donate electron density, enhancing solubility, while bromine is electron-withdrawing, reducing solubility but increasing reactivity.

- Biological Relevance : Aryl-substituted pyrimidines are common kinase inhibitors (e.g., abemaciclib in ), suggesting the target compound could modulate similar targets via its pyridinyl group .

Halogenated Derivatives

5-Bromo-2-chloropyrimidin-4-amine () and 2-amino-5-bromo-4-methoxypyrimidine () demonstrate the role of halogen positioning:

- Crystal Packing : Bromine and chlorine atoms participate in halogen bonding (e.g., Cl···N interactions in ), which may influence the target compound’s crystallinity .

- Synthetic Utility : Bromine at C5 allows further functionalization, as seen in , where 5-bromopyrimidin-2-amine is used in Pd-catalyzed aminations .

Piperazinyl and Heterocyclic Derivatives

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () incorporates a piperazine ring, enhancing solubility and bioavailability. In contrast, the target compound’s pyridinyl group may improve binding affinity to aromatic protein pockets .

Key Research Findings

- Synthetic Flexibility : The bromine atom in the target compound enables diverse cross-coupling reactions, analogous to methods used for alkynyl and aryl derivatives .

- Biological Potential: Pyrimidin-2-amine scaffolds are prominent in kinase inhibitors (e.g., CDK4/6 inhibitors in ), suggesting the target compound could be optimized for anticancer activity .

Biological Activity

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound notable for its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant research findings.

Structural Characteristics

The compound has the molecular formula , featuring a bromine substituent at the 4-position of the pyridine ring and an amino group at the 2-position of the pyrimidine ring. This unique arrangement contributes to its chemical properties and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate antibacterial and antifungal properties. For instance, certain derivatives have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Fusarium oxysporum .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly against GSK-3β and other kinases. Inhibitory concentrations (IC50) have been reported in the nanomolar range, indicating potent activity that could be leveraged in therapeutic applications .

Synthesis Pathways

Various synthetic routes have been developed for producing this compound. These methods often involve the condensation of pyridine and pyrimidine derivatives with suitable reagents under controlled conditions.

Comparative Biological Activity

A comparative analysis with other similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-4-fluoropyridin-2-amine | Contains bromine and fluorine | Potentially enhanced activity due to fluorination |

| 5-Bromo-pyridin-2-amines | Simple amine structure | Less complex than pyrimidine derivatives |

| 4-Aminopyridine | Amino group on pyridine | Commonly used as a building block in drug design |

| 6-Bromo-pyrimidin-2-amines | Bromination at different position | Variation in reactivity based on substitution |

These comparisons highlight how specific modifications can influence biological activity and reactivity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with various biological macromolecules—such as enzymes and receptors—play a crucial role in its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.